3,3'-Piperazine-1,4-diylbis[1-(3-methoxyphenyl)pyrrolidine-2,5-dione]
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Overview
Description
3,3’-Piperazine-1,4-diylbis[1-(3-methoxyphenyl)pyrrolidine-2,5-dione] is a complex organic compound with a unique structure that includes a piperazine ring and pyrrolidine-2,5-dione moieties substituted with methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Piperazine-1,4-diylbis[1-(3-methoxyphenyl)pyrrolidine-2,5-dione] typically involves the reaction of piperazine with 1-(3-methoxyphenyl)pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3,3’-Piperazine-1,4-diylbis[1-(3-methoxyphenyl)pyrrolidine-2,5-dione] can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The pyrrolidine-2,5-dione moieties can be reduced to pyrrolidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl groups yields quinones, while reduction of the pyrrolidine-2,5-dione moieties results in pyrrolidine derivatives .
Scientific Research Applications
3,3’-Piperazine-1,4-diylbis[1-(3-methoxyphenyl)pyrrolidine-2,5-dione] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,3’-Piperazine-1,4-diylbis[1-(3-methoxyphenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
3,3’-Piperazine-1,4-diylbis(1-methylpyrrolidine-2,5-dione): Similar structure but with methyl groups instead of methoxyphenyl groups.
3,3’-Piperazine-1,4-diylbis[1-(4-ethoxyphenyl)pyrrolidine-2,5-dione]: Similar structure but with ethoxyphenyl groups instead of methoxyphenyl groups.
Uniqueness
3,3’-Piperazine-1,4-diylbis[1-(3-methoxyphenyl)pyrrolidine-2,5-dione] is unique due to the presence of methoxyphenyl groups, which can impart specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6/c1-35-19-7-3-5-17(13-19)29-23(31)15-21(25(29)33)27-9-11-28(12-10-27)22-16-24(32)30(26(22)34)18-6-4-8-20(14-18)36-2/h3-8,13-14,21-22H,9-12,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVQCMMBRALZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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